molecular formula C16H16ClN3O2S B5799856 4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide

4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide

Cat. No.: B5799856
M. Wt: 349.8 g/mol
InChI Key: QNTPUDWZCSZEIN-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide typically involves multiple steps. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, disrupting their normal function . This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide include other benzimidazole derivatives such as:

What sets this compound apart is its unique combination of a benzimidazole core with a sulfonamide group, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

4-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-19(23(21,22)13-9-7-12(17)8-10-13)11-16-18-14-5-3-4-6-15(14)20(16)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTPUDWZCSZEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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